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molecular formula C16H16O5 B3047919 Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester CAS No. 148965-89-3

Benzoic acid, 2-hydroxy-4-[(4-methoxyphenyl)methoxy]-, methyl ester

Cat. No. B3047919
M. Wt: 288.29 g/mol
InChI Key: IANXOBHKQWFRAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449475B2

Procedure details

To a suspension of methyl 2-hydroxy-4-[(4-methoxybenzyl)oxy]benzoate (500 mg, 1.73 mmol) in methanol (15 mL) was slowly added aqueous 40% methylamine (3 mL) at 0° C. After addition was complete the reaction mixture was kept on stirring at room temperature for 2 days. The volatiles were removed in vacuo to give the subtitled compound (500 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:9]=[CH:8][C:3]=1[C:4](OC)=[O:5].[CH3:22][NH2:23]>CO>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=2)[CH:9]=[CH:8][C:3]=1[C:4]([NH:23][CH3:22])=[O:5]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OCC1=CC=C(C=C1)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
on stirring at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
OC1=C(C(=O)NC)C=CC(=C1)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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